4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a dimethylpyrrole group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Derivative: The initial step involves the synthesis of 2,5-dimethylpyrrole through the reaction of acetone with ammonia and formaldehyde.
Bromination: The pyrrole derivative is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Coupling Reaction: The brominated pyrrole is coupled with 4-aminobenzenesulfonamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, and antitubercular agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microorganisms, thereby exhibiting its antibacterial and antifungal properties. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dimethylpyrrol-1-yl)benzoic acid hydrazide analogs: These compounds share the pyrrole and benzenesulfonamide moieties and exhibit similar biological activities.
1,3,4-oxadiazoles: These derivatives also contain the pyrrole ring and have been studied for their antimicrobial properties.
Uniqueness
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-bromo-N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-13-3-4-14(2)21(13)17-9-7-16(8-10-17)20-24(22,23)18-11-5-15(19)6-12-18/h3-12,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRFYXMPPZVVLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.